R 715
CAS No.: 185052-09-9
Cat. No.: VC21537479
Molecular Formula: C57H81N13O12
Molecular Weight: 1140.3 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

CAS No. | 185052-09-9 |
---|---|
Molecular Formula | C57H81N13O12 |
Molecular Weight | 1140.3 g/mol |
IUPAC Name | (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid |
Standard InChI | InChI=1S/C57H81N13O12/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61)/t34-,40-,41-,42-,43+,44-,45-,46-,48-/m0/s1 |
Standard InChI Key | DOSXOGUJJBDRGQ-VUBDHFCFSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C |
SMILES | CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C |
Canonical SMILES | CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C |
Appearance | White lyophilised solid |
Boiling Point | N/A |
Melting Point | N/A |
Chemical Structure and Properties
R 715 is a modified peptide with the sequence Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-DβNal-Ile-OH, where DβNal represents D-β-naphthylalanine. This compound is also identified as [Ac-Lys-[D-βNal7,Ile8]des-Arg9]-BK in some scientific literature.
Table 1: Physical and Chemical Properties of R 715
Property | Value |
---|---|
Molecular Weight | 1140.35 g/mol |
Molecular Formula | C57H81N13O12 |
CAS Number | 185052-09-9 |
Sequence | KRPPGFSXI (Modifications: Lys-1 is N-terminal Acetyl, X is DβNal) |
Appearance | Freeze dried solid |
Solubility | Soluble to 5 mg/ml in water |
Storage Conditions | Store desiccated, frozen and in the dark |
Purity | >95% by HPLC |
The chemical structure of R 715 features several key modifications that contribute to its high stability and selectivity as a B1 receptor antagonist. The incorporation of D-β-naphthylalanine at position 7 and the N-terminal acetylation of lysine are particularly important structural features that enhance its pharmacological properties .
Mechanism of Action
R 715 primarily acts as a competitive antagonist at the bradykinin B1 receptor with high affinity. The bradykinin B1 receptor belongs to the kinin-kallikrein system, a complex biochemical pathway involved in inflammation, pain signaling, and vascular regulation.
Unlike the constitutively expressed B2 receptors, B1 receptors are typically induced under pathological conditions, particularly during inflammation and tissue injury. This inducible nature makes B1 receptors particularly relevant targets for therapeutic intervention in various inflammatory and pain conditions .
By selectively antagonizing the B1 receptor, R 715 can modulate inflammatory responses and pain signaling pathways without affecting the physiological functions mediated by B2 receptors. This selectivity is evidenced by its lack of activity at B2 receptors, making it an ideal pharmacological tool for investigating B1 receptor-specific effects .
Pharmacological Properties
R 715 exhibits several notable pharmacological properties that make it valuable for research applications:
Receptor Selectivity
One of the most significant properties of R 715 is its high selectivity for bradykinin B1 receptors. In pharmacological assays, it demonstrates potent antagonistic activity at B1 receptors (pA2 = 8.49) with no detectable activity at B2 receptors . This selectivity is crucial for studying the specific roles of B1 receptors in various physiological and pathological processes.
Metabolic Stability
Unlike many peptide-based compounds, R 715 exhibits remarkable metabolic stability, which enhances its utility for in vivo applications. This stability is attributed to its unique structural modifications, particularly the incorporation of D-β-naphthylalanine at position 7, which makes it resistant to degradation by peptidases .
Efficacy in Disease Models
R 715 has demonstrated efficacy in various disease models, particularly in neuropathic pain and neuroinflammation. Its ability to reduce mechanical hypernociception in mouse models of neuropathic pain highlights its potential therapeutic value in pain management .
Research Applications
Neurodegenerative Disease Research
The role of B1 receptors in neurodegenerative diseases, particularly Alzheimer's disease (AD), has been an area of increasing research interest. Studies using 5X familial Alzheimer's disease (5XFAD) mice have shown that intranasal administration of R 715 (1 mg/kg/day) for 3.5 weeks significantly enhanced amyloid burden and microglia/macrophage accumulation in the cortex .
Specifically, 5XFAD mice treated with R 715 showed approximately 100% increase in amyloid burden and 50% increase in CD11b staining (a marker for microglial accumulation) compared to vehicle-treated mice . These findings suggest that B1 receptors may play a protective role in AD pathology, and their antagonism might exacerbate certain aspects of the disease.
Similar results were reported in an 8-month-long treatment study with triple mutant APP (Tg-SwDI) mice, where R 715 treatment resulted in enhanced amyloid burden . These findings highlight the complex role of B1 receptors in neurodegenerative processes and the need for further research to fully understand their therapeutic implications.
Cardiovascular Effects
R 715 has also demonstrated significant cardiovascular effects in experimental models. When administered intracerebroventricularly (i.c.v.) at a dose of 0.01 nmol/animal, it lowered mean arterial blood pressure and increased heart rate in spontaneously hypertensive rats . This indicates a potential role of central B1 receptors in cardiovascular regulation.
At a dosage of 1 mg/kg per day, R 715 has been shown to mitigate symptoms in mouse models of experimental autoimmune encephalomyelitis (EAE), including reducing hind limb weakness and paralysis, improving gait symmetry, and decreasing spinal inflammation, neuron demyelination, and lesion monocyte invasion .
Traumatic Brain Injury Research
In models of traumatic brain injury, R 715 has demonstrated significant neuroprotective effects. Administration of R 715 (1 mg/kg body weight) either as a pretreatment 1 hour before injury or as a therapeutic intervention 1 hour after injury significantly reduced cortical lesion volumes . This protective effect was associated with reduced blood-brain barrier disruption and decreased expression of inflammatory mediators such as endothelin-1.
Table 3: Neuroprotective Effects of R 715 in Traumatic Brain Injury Model
Parameter | Vehicle Treatment | R 715 Treatment (1 mg/kg) | Significance |
---|---|---|---|
Cortical Lesion Volume (Pretreatment) | 11.7±4.8 mm³ | 2.6±1.4 mm³ | P<0.001 |
Cortical Lesion Volume (Post-treatment) | 11.7±4.8 mm³ | 3.9±2.4 mm³ | P<0.001 |
Evan's Blue Extravasation | 12.5±1.0 mm³ | 5.8±4.5 mm³ | P<0.05 |
These findings suggest that B1 receptor antagonism with R 715 may offer a novel therapeutic strategy for acute brain injuries by reducing secondary tissue damage, edema formation, and inflammation .
Synthesis and Stability
R 715 is typically synthesized as a trifluoroacetate salt with high purity (>95% by HPLC). The compound is available commercially as a freeze-dried solid with a molecular weight of 1140.35 g/mol (for the free base) or 1254.36 g/mol (for the TFA salt) .
For research applications, R 715 is generally dissolved in water to a concentration of up to 5 mg/ml. Due to its peptide nature, it is recommended to store the compound desiccated, frozen, and protected from light to maintain its stability and potency over time .
Comparative Analysis
R 715 is part of a broader class of bradykinin receptor antagonists, each with distinct pharmacological properties. What distinguishes R 715 is its high selectivity for B1 receptors, with no activity at B2 receptors. This contrasts with compounds like HOE 140, which primarily targets B2 receptors.
Table 4: Comparison of R 715 with Other Bradykinin Receptor Antagonists
Property | R 715 | HOE 140 |
---|---|---|
Primary Target | Bradykinin B1 receptor | Bradykinin B2 receptor |
Potency | pA2 = 8.49 at B1 | High affinity for B2 |
Effects on Microglial NO/TNF-α Production | Increases LPS-induced production | No significant effect |
Effects on Amyloid Burden in AD Models | Increases amyloid burden and microglial accumulation | No significant effect |
Neuroprotection in Brain Injury | Significant reduction in lesion volume | No significant effect |
This comparison highlights the specificity of R 715 for B1 receptors and the distinct physiological roles of B1 versus B2 receptors in various pathological conditions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume